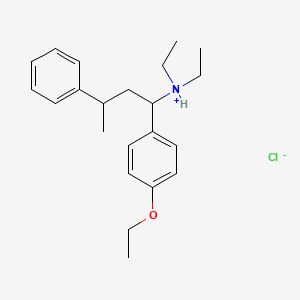

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride

Description

“(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride” is a quaternary ammonium salt characterized by a butyl chain substituted with a 4-ethoxyphenyl group and a diethylammonium chloride moiety. Structural analogs, however, indicate that its ethoxyphenyl group may influence biological interactions, while the ammonium group enhances water solubility compared to non-ionic analogs .

Properties

IUPAC Name |

[1-(4-ethoxyphenyl)-3-phenylbutyl]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.ClH/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3;/h8-16,18,22H,5-7,17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYFHMMTXWERNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-87-2 | |

| Record name | Benzenepropanamine, α-(4-ethoxyphenyl)-N,N-diethyl-γ-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prophenoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(4-ethoxyphenyl)butyl]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride typically involves the reaction of 4-ethoxyphenylbutylamine with diethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Ethoxyphenylbutylamine+Diethylamine+HCl→(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.

Major Products:

Oxidation: Formation of phenolic compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of complex molecules.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial properties.

- Studied for its interactions with biological membranes.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

- Evaluated for its pharmacological effects on the central nervous system.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Employed in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of (1-(4-Ethoxyphenyl)butyl)diethylammonium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, including ambenonium chloride, rhodamine B, and etofenprox. Key differences lie in their substituents, molecular weights, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Similarities and Differences Ethoxyphenyl Group: Both the target compound and etofenprox contain a 4-ethoxyphenyl moiety, which contributes to lipid solubility. However, etofenprox lacks an ammonium group, making it more hydrophobic and suited for pesticidal activity . Ammonium Groups: The target compound and ambenonium chloride share cationic ammonium groups, but ambenonium’s bis-quaternary structure enhances its binding to cholinesterase enzymes, prolonging its therapeutic effect . Backbone Complexity: Rhodamine B’s xanthene ring confers fluorescence and distinct biological activity, unlike the simpler aliphatic chain of the target compound .

Functional and Pharmacological Properties Solubility: The target compound’s ammonium group likely improves aqueous solubility compared to etofenprox, which relies on ether and aromatic groups for environmental stability . Biological Targets: Ambenonium and rhodamine B exhibit enzyme-modulating effects (cholinesterase and GAG synthetase inhibition, respectively), whereas the target compound’s activity remains speculative without direct evidence .

Applications Pharmaceuticals: Ambenonium and rhodamine B are used clinically or experimentally, while the target compound’s applications are inferred from its structural class (e.g., surfactants or anticholinesterase agents). Pesticides: Etofenprox’s ethoxyphenyl group aids in insecticidal activity, but the target compound’s ammonium group may limit its utility in this domain due to higher polarity .

Research Findings and Limitations

- Ambenonium Chloride: Demonstrated efficacy in myasthenia gravis via prolonged cholinesterase inhibition, with synthesis involving alkylation of diethylamine intermediates .

- Etofenprox : Highlights the role of ethoxyphenyl groups in pesticidal activity, though the target compound’s ammonium group may redirect its bioactivity .

Biological Activity

(1-(4-Ethoxyphenyl)butyl)diethylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article reviews the compound's biological activity, including its mechanism of action, effects on various cell lines, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with cellular membranes and various signaling pathways. Its quaternary ammonium structure allows it to interact with lipid bilayers, potentially influencing membrane fluidity and permeability. This interaction may lead to modulation of ion channels and receptors, affecting cellular signaling pathways involved in proliferation and apoptosis.

Biological Activity Overview

The compound has been studied for its effects on different cancer cell lines, with findings indicating significant cytotoxicity. The following table summarizes key biological activities observed in various studies:

Case Studies

- Colon Cancer Study : A study evaluated the effects of this compound on colon cancer cell lines. The compound was found to induce sub-G1 phase arrest, indicating apoptosis. Flow cytometry analysis confirmed increased annexin V staining, suggesting early apoptotic changes in treated cells .

- Breast Cancer Research : Another investigation focused on MCF-7 cells, revealing that the compound significantly inhibited cell growth at concentrations as low as 5 µM. Mechanistic studies indicated that this effect was mediated through the activation of p53 pathways and subsequent caspase activation, leading to programmed cell death .

- Lung Cancer Analysis : Research involving A549 lung cancer cells demonstrated that treatment with the compound resulted in mitochondrial dysfunction characterized by loss of membrane potential. This effect was associated with increased reactive oxygen species (ROS) production, contributing to cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics typical for quaternary ammonium compounds. Studies indicate that its lipophilicity enhances its ability to penetrate cell membranes, although further research is needed to fully elucidate its metabolic pathways and elimination routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.